(1,3,4-氧二唑-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

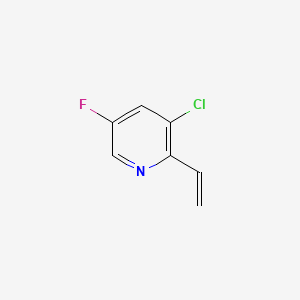

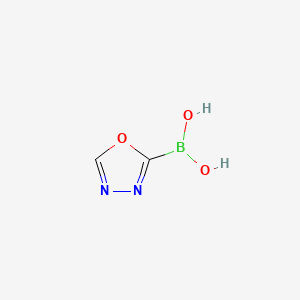

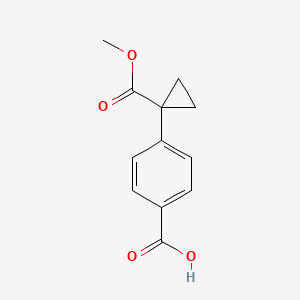

“(1,3,4-Oxadiazol-2-yl)boronic acid” is a chemical compound with the molecular formula C2H3BN2O3 . It has a molecular weight of 113.87 g/mol . The compound is also known by other names such as “1258867-73-0”, “1,3,4-oxadiazol-2-ylboronic acid”, “B-1,3,4-Oxadiazol-2-ylboronicAcid”, and "B-1,3,4-Oxadiazol-2-ylboronic Acid" .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including “(1,3,4-Oxadiazol-2-yl)boronic acid”, has been reported in the literature . The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .

Molecular Structure Analysis

The molecular structure of “(1,3,4-Oxadiazol-2-yl)boronic acid” can be represented by the InChI string “InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H” and the canonical SMILES string "B(C1=NN=CO1)(O)O" . The compound has a topological polar surface area of 79.4 Ų and a complexity of 79.7 .

Physical And Chemical Properties Analysis

“(1,3,4-Oxadiazol-2-yl)boronic acid” has a molecular weight of 113.87 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 114.0236721 g/mol . The compound has a heavy atom count of 8 and a covalently-bonded unit count of 1 .

科学研究应用

药物化学与药理学

含有1,3,4-氧二唑部分的化合物,例如(1,3,4-氧二唑-2-基)硼酸,已被发现具有广泛的生物活性。 这些包括抗癌、抗菌、抗真菌、镇痛、抗炎、抗惊厥、降压、抗病毒、抗HIV和抗糖尿病特性。 由于其独特的结构,这些化合物具有重要的生物潜力,对药物化学中的分子设计很重要 .

抗菌应用

据报道,合成各种1,3,4-氧二唑衍生物产生了新的具有体外抗菌活性的药理活性分子。 这包括合成像3-(1,3,4-氧二唑-2-基)-喹唑啉-4(3H)-酮之类的化合物,这些化合物在这个领域显示出前景 .

农业杀虫剂和除草剂特性

在农业领域,1,3,4-氧二唑由于其杀虫、杀菌和除草特性而被利用。 通过将1,3,4-氧二唑与其他化合物(如3,5-二卤代苯氧基吡啶)结合,可以获得有效的除草剂 .

化学性质和溶解度

1,3,4-氧二唑在水中的溶解度取决于杂环上的取代基类型。 在氧二唑环的2和5位用不同的官能团取代通常会降低熔点和沸点 .

未来方向

属性

IUPAC Name |

1,3,4-oxadiazol-2-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAPXCNDVNCFSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN=CO1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)

![2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride](/img/structure/B580641.png)